molecular formula C8H15NO3 B13590389 2-(6,6-Dimethylmorpholin-2-yl)acetic acid

2-(6,6-Dimethylmorpholin-2-yl)acetic acid

Cat. No.: B13590389
M. Wt: 173.21 g/mol
InChI Key: ONGVAFMXVCXFMU-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylmorpholin-2-yl)acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 6-position and an acetic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid typically involves the reaction of 2,6-dimethylmorpholine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6,6-Dimethylmorpholin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(6,6-Dimethylmorpholin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylmorpholin-2-yl)acetic acid
  • 2-(6,6-Dimethylpiperidin-2-yl)acetic acid
  • 2-(6,6-Dimethylmorpholin-2-yl)propionic acid

Uniqueness

2-(6,6-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(6,6-dimethylmorpholin-2-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-8(2)5-9-4-6(12-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

ONGVAFMXVCXFMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)CC(=O)O)C

Origin of Product

United States

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